molecular formula C16H14CaO8 B12666765 calcium;2-hydroxy-2-(4-hydroxyphenyl)acetate CAS No. 82492-24-8

calcium;2-hydroxy-2-(4-hydroxyphenyl)acetate

Katalognummer: B12666765
CAS-Nummer: 82492-24-8
Molekulargewicht: 374.35 g/mol
InChI-Schlüssel: CPPFJLZAZJDRQL-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Calcium;2-hydroxy-2-(4-hydroxyphenyl)acetate is a chemical compound that belongs to the class of organic compounds known as phenylacetates. It is characterized by the presence of a calcium ion complexed with 2-hydroxy-2-(4-hydroxyphenyl)acetate. This compound is notable for its applications in various fields, including chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of calcium;2-hydroxy-2-(4-hydroxyphenyl)acetate typically involves the reaction of 4-hydroxyphenylacetic acid with calcium hydroxide. The reaction is carried out in an aqueous medium, where the 4-hydroxyphenylacetic acid is dissolved and then reacted with calcium hydroxide to form the calcium salt. The reaction conditions usually include maintaining a controlled temperature and pH to ensure the complete formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through crystallization or other separation techniques to obtain the final compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

Calcium;2-hydroxy-2-(4-hydroxyphenyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include oxidized derivatives like quinones, reduced forms like alcohols, and various substituted phenylacetates. These products have distinct properties and applications in different fields .

Wissenschaftliche Forschungsanwendungen

Calcium;2-hydroxy-2-(4-hydroxyphenyl)acetate has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of calcium;2-hydroxy-2-(4-hydroxyphenyl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Calcium;2-hydroxy-2-(4-hydroxyphenyl)acetate is unique due to the presence of the calcium ion, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specific applications where calcium coordination is beneficial .

Eigenschaften

CAS-Nummer

82492-24-8

Molekularformel

C16H14CaO8

Molekulargewicht

374.35 g/mol

IUPAC-Name

calcium;2-hydroxy-2-(4-hydroxyphenyl)acetate

InChI

InChI=1S/2C8H8O4.Ca/c2*9-6-3-1-5(2-4-6)7(10)8(11)12;/h2*1-4,7,9-10H,(H,11,12);/q;;+2/p-2

InChI-Schlüssel

CPPFJLZAZJDRQL-UHFFFAOYSA-L

Kanonische SMILES

C1=CC(=CC=C1C(C(=O)[O-])O)O.C1=CC(=CC=C1C(C(=O)[O-])O)O.[Ca+2]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.